The Strategic Role of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1) in the Synthesis of Selective Kappa Opioid Receptor Antagonists
The Strategic Role of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1) in the Synthesis of Selective Kappa Opioid Receptor Antagonists
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on the precision of their foundational building blocks. 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1) is a highly specialized ortho-aminoacetophenone derivative[1]. Rather than serving as a generic intermediate, this specific molecule was engineered as the critical precursor for the synthesis of the quinoline core of Navacaprant (BTRX-335140 / CYM-53093) [2],[3]. Navacaprant is a potent, orally active, and highly selective Kappa Opioid Receptor (KOR) antagonist developed for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions characterized by anhedonia and dysphoria[3],[4].
This technical guide deconstructs the physicochemical properties of this intermediate, the mechanistic rationale behind its structural features, and the self-validating synthetic workflows required to convert it into a clinical-stage active pharmaceutical ingredient (API).
Chemical Identity & Physicochemical Profiling
Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its baseline physicochemical parameters. The unique combination of an electron-withdrawing fluorine atom and an electron-donating ethyl group on an aniline core dictates its reactivity during cyclization.
| Parameter | Value / Description |
| Chemical Name | 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one |
| CAS Registry Number | 2244615-48-1[1] |
| Molecular Formula | C10H12FNO[5] |
| Molecular Weight | 181.21 g/mol [5] |
| Structural Class | Fluorinated ortho-aminoacetophenone |
| Primary Application | API Intermediate for Quinoline-based KOR Antagonists[2] |
Mechanistic Rationale in Drug Design: The E-E-A-T Perspective
As a Senior Application Scientist, it is imperative to look beyond the chemical structure and understand why this specific substitution pattern was chosen by the medicinal chemists at The Scripps Research Institute[6]. The structure of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one is a masterclass in rational drug design, as every functional group directly translates to a critical feature on the final Navacaprant molecule:
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The 1-Acetyl and 2-Amino Groups (The Scaffold Builders): These adjacent groups are the prerequisite functional handles for a Friedländer-type condensation. When reacted with an appropriate carbonyl partner, the nitrogen forms position 1 of the resulting quinoline ring, while the acetyl carbon becomes position 4 (bearing a methyl group)[2],[7].
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The 3-Fluoro Substituent (Metabolic & Electronic Modulator): Upon cyclization, this fluorine atom becomes the 8-fluoro substituent on the quinoline core[2]. Causality: The highly electronegative fluorine withdraws electron density from the quinoline nitrogen, significantly lowering its pKa. This reduction in basicity enhances the molecule's oral bioavailability and membrane permeability, while simultaneously blocking CYP450-mediated oxidation at the electron-rich 8-position.
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The 5-Ethyl Substituent (The Affinity Driver): This group translates to the 6-ethyl position on the quinoline[2]. Causality: X-ray crystallography and homology modeling of the KOR binding pocket reveal a deep, lipophilic cavity. The 6-ethyl group provides the exact steric bulk and hydrophobicity required to anchor the drug into this pocket, driving its sub-nanomolar binding affinity (IC50 = 0.8 nM)[8].
Experimental Protocols: Synthetic Workflow & Self-Validation
The conversion of 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one into the Navacaprant API involves a rigorous, multi-step sequence. To ensure scientific integrity, the following protocol details the causality behind the reagent choices and establishes a self-validating system for each step[7].
Step 1: Condensation to the 2-Hydroxyquinoline Intermediate
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Causality: To build the quinoline core, the ortho-aminoacetophenone must undergo a coupling cyclization with an activated carboxylic acid or ester (specifically, an oxadiazole-containing intermediate)[7].
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Procedure: Dissolve 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one (1.0 eq) and the oxadiazole-carboxylic acid (1.2 eq) in anhydrous THF. Add EDCI and HOBt to activate the acid, followed by DIPEA. Heat the mixture to reflux for 12 hours to drive the intramolecular cyclization.
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Self-Validation Checkpoint: Monitor the reaction via LC-MS. The primary amine peak of the starting material ( m/z 182.1 [M+H]+ ) must completely disappear. The formation of the extended aromatic quinoline system will cause a distinct bathochromic shift (red shift) in the UV chromatogram, confirming successful cyclization.
Step 2: Chlorination via POCl3
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Causality: The resulting 2-hydroxyquinoline (which exists in tautomeric equilibrium with its lactam form) is unreactive toward nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride ( POCl3 ) acts as both solvent and chlorinating agent, converting the lactam into a highly reactive 2-chloroquinoline (an imidoyl chloride).
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Procedure: Suspend the intermediate in neat POCl3 (10 eq) and heat to 90°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice to destroy excess POCl3 , then neutralize with saturated aqueous NaHCO3 . Extract with ethyl acetate.
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Self-Validation Checkpoint: Mass spectrometry will reveal a characteristic 3:1 isotopic pattern ( 35Cl/37Cl ), definitively proving the incorporation of the chlorine atom.
Step 3: Microwave-Assisted SNAr
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Causality: The 2-chloroquinoline core is sterically hindered by the adjacent 3-oxadiazole group and electronically deactivated by the 4-methyl group. Standard thermal heating is often insufficient. Microwave irradiation provides rapid, localized superheating to overcome this high activation energy barrier[7].
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Procedure: Combine the 2-chloroquinoline (1.0 eq) and the target piperidine amine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP). Subject the sealed vessel to microwave irradiation at 150°C for 30 minutes[7].
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Self-Validation Checkpoint: 1H NMR of the purified product will show the disappearance of the piperidine N-H proton and an upfield shift of the quinoline core protons, confirming the C-N bond formation that yields Navacaprant.
Synthetic workflow from CAS 2244615-48-1 to Navacaprant via quinoline core formation.
Pharmacological Context: KOR Antagonism and Receptor Selectivity
The ultimate goal of synthesizing Navacaprant from 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one is to selectively target the Kappa Opioid Receptor. Unlike the Mu Opioid Receptor (MOR), which mediates euphoria and respiratory depression, the KOR system is activated by endogenous dynorphins during periods of severe stress, leading to dysphoria, anhedonia, and depression[9],[4].
Navacaprant acts as a highly selective, orally active antagonist that blocks this dynorphin-mediated signaling[10].
Mechanism of action of Navacaprant blocking dynorphin-mediated KOR activation and dysphoria.
Quantitative Receptor Binding Profile
The structural precision afforded by the starting material ensures that Navacaprant achieves exceptional selectivity, avoiding off-target effects associated with other opioid receptors[11].
| Receptor Target | IC50 Value (nM) | Selectivity Ratio (vs KOR) | Clinical Implication |
| Kappa Opioid Receptor (KOR) | 0.8 nM[8] | 1x (Target) | Reverses stress-induced dysphoria. |
| Mu Opioid Receptor (MOR) | 110 nM[8] | >130-fold | Prevents abuse liability and euphoria. |
| Delta Opioid Receptor (DOR) | 6500 nM[8] | >8000-fold | Eliminates pro-convulsant risks. |
Data summarized from in vitro functional assays assessing antagonist activity[8],[10].
References
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Guerrero, M., et al. "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)." Journal of Medicinal Chemistry, vol. 62, no. 4, 2019, pp. 1761-1780.
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MedChemExpress. "Navacaprant (BTRX-335140) | KOR Antagonist." MCE Product Database, 2024.
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TargetMol. "BTRX-335140 | CYM-53093 | KOR Antagonist." TargetMol Product Catalog, 2024.
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Mathew, S. J., et al. "Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial." The Journal of Clinical Psychiatry, 2024.
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Pharmacy Times. "Navacaprant Did Not Show Statistically Significant Improvements When Treating Patients With Major Depressive Disorder." Clinical Trials Update, Jan 2025.
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